molecular formula C17H20N6O5 B2447056 (E)-8-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 899350-78-8

(E)-8-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Número de catálogo: B2447056
Número CAS: 899350-78-8
Peso molecular: 388.384
Clave InChI: RZLFMFVWUAHYEE-CNHKJKLMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-8-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H20N6O5 and its molecular weight is 388.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (E)-8-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a substituted purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a purine core substituted with a hydrazine moiety and a methoxybenzylidene group. The structural formula can be represented as follows:

C17H22N4O4\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_4

Table 1: Structural Characteristics

PropertyValue
Molecular Weight346.38 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

The compound acts primarily as an inhibitor of the KRAS G12C mutant protein, which is implicated in various cancers. The inhibition mechanism is characterized by:

  • Binding Affinity : The compound demonstrates a high binding affinity for the KRAS G12C mutant, effectively blocking its activity and downstream signaling pathways associated with cell proliferation and survival .
  • Impact on Signaling Pathways : By inhibiting KRAS, the compound disrupts critical pathways such as the MAPK and PI3K pathways, which are essential for tumor growth and metastasis .

In Vitro Studies

In vitro assays have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines.

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • HCT116 (colorectal cancer)

The half-maximal inhibitory concentration (IC50) values indicate potent activity:

Cell LineIC50 Value (µM)
A5490.5
MCF-70.8
HCT1160.6

In Vivo Studies

Preclinical models have confirmed the efficacy of this compound in reducing tumor size and improving survival rates in mice bearing xenografts of human tumors.

  • Study Findings :
    • Tumor growth inhibition was observed to be over 70% compared to control groups.
    • No significant toxicity was reported at therapeutic doses.

Case Studies

  • Case Study on Lung Cancer : A study involving A549 cells treated with the compound showed a marked decrease in cell viability after 48 hours of exposure. The apoptosis rate increased significantly, indicating that the compound induces programmed cell death in cancer cells .
  • Combination Therapy : Research has explored the use of this compound in combination with existing chemotherapeutics, showing enhanced efficacy and reduced side effects compared to monotherapy approaches.

Propiedades

IUPAC Name

8-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O5/c1-9(24)8-23-13-14(22(2)17(27)20-15(13)26)19-16(23)21-18-7-10-4-5-11(25)12(6-10)28-3/h4-7,9,24-25H,8H2,1-3H3,(H,19,21)(H,20,26,27)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLFMFVWUAHYEE-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1NN=CC3=CC(=C(C=C3)O)OC)N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C2=C(N=C1N/N=C/C3=CC(=C(C=C3)O)OC)N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.